molecular formula C22H18O6 B14557154 8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione CAS No. 62242-57-3

8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione

Cat. No.: B14557154
CAS No.: 62242-57-3
M. Wt: 378.4 g/mol
InChI Key: PQWLHYAPXDBYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its tetracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of hydroxymethoxy groups at positions 6 and 11, as well as an ethyl group at position 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions. This can be achieved using starting materials such as naphthalene derivatives and appropriate reagents to form the tetracene structure.

    Introduction of Hydroxymethoxy Groups: The hydroxymethoxy groups are introduced through hydroxylation and subsequent methylation reactions. Reagents such as methanol and hydroxylating agents are used under controlled conditions to achieve the desired substitution.

    Ethylation: The ethyl group is introduced at position 8 through an alkylation reaction. Ethylating agents such as ethyl iodide or ethyl bromide are commonly used in the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxymethoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted tetracene derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound has shown promise as an anticancer agent.

    Medicine: The compound’s potential as an anticancer agent has led to investigations into its use in chemotherapy.

    Industry: In the materials science industry, the compound is used as an intermediate for the production of organic electronic materials.

Mechanism of Action

The mechanism of action of 8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione involves its interaction with DNA and key enzymes within the cell. The compound binds to the minor groove of DNA, disrupting the replication process and leading to cell death. Additionally, it inhibits the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects . The molecular targets and pathways involved include:

    DNA Binding: The compound intercalates into the DNA structure, preventing proper replication and transcription.

    Enzyme Inhibition: Inhibition of DNA repair enzymes such as topoisomerase and polymerase, leading to increased DNA damage and cell death.

Comparison with Similar Compounds

8-Ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione can be compared with other tetracenequinone derivatives, such as:

    Tetracene-5,12-dione: Lacks the ethyl and hydroxymethoxy groups, resulting in different chemical properties and biological activities.

    6,11-Dihydroxy-5,12-naphthacenedione: Similar structure but with hydroxyl groups instead of hydroxymethoxy groups, leading to variations in reactivity and applications.

    8-Methyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione: The presence of a methyl group instead of an ethyl group at position 8 results in subtle differences in chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62242-57-3

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

8-ethyl-6,11-bis(hydroxymethoxy)tetracene-5,12-dione

InChI

InChI=1S/C22H18O6/c1-2-12-7-8-15-16(9-12)22(28-11-24)18-17(21(15)27-10-23)19(25)13-5-3-4-6-14(13)20(18)26/h3-9,23-24H,2,10-11H2,1H3

InChI Key

PQWLHYAPXDBYDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C3C(=C2OCO)C(=O)C4=CC=CC=C4C3=O)OCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.